molecular formula C2H4CaO2 B1195843 Calcium acetate CAS No. 62-54-4

Calcium acetate

Cat. No. B1195843
M. Wt: 100.13 g/mol
InChI Key: HFNUUHLSQPLBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05264623

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Name
calcium acetate
Name
calcium formate
Name
calcium propionate

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca:20]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:20].[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[Ca+2:20].[CH:15]([O-:19])=[O:18].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca+2:20].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Seven
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Eight
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Nine
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step 17
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step 19
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step 21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step 22
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing an aqueous phase
CUSTOM
Type
CUSTOM
Details
The product obtained, preferably as the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
is then distilled
CUSTOM
Type
CUSTOM
Details
to produce a distillate
ADDITION
Type
ADDITION
Details
containing at least one acid
DISTILLATION
Type
DISTILLATION
Details
is then subjected to a further distillation
CUSTOM
Type
CUSTOM
Details
to remove water and volatile organic components

Outcomes

Product
Name
calcium acetate
Type
product
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
Name
calcium formate
Type
product
Smiles
C(=O)[O-].[Ca+2].C(=O)[O-]
Name
calcium propionate
Type
product
Smiles
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05264623

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Name
calcium acetate
Name
calcium formate
Name
calcium propionate

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca:20]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:20].[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[Ca+2:20].[CH:15]([O-:19])=[O:18].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca+2:20].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Seven
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Eight
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Nine
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step 17
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step 19
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step 21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step 22
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing an aqueous phase
CUSTOM
Type
CUSTOM
Details
The product obtained, preferably as the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
is then distilled
CUSTOM
Type
CUSTOM
Details
to produce a distillate
ADDITION
Type
ADDITION
Details
containing at least one acid
DISTILLATION
Type
DISTILLATION
Details
is then subjected to a further distillation
CUSTOM
Type
CUSTOM
Details
to remove water and volatile organic components

Outcomes

Product
Name
calcium acetate
Type
product
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
Name
calcium formate
Type
product
Smiles
C(=O)[O-].[Ca+2].C(=O)[O-]
Name
calcium propionate
Type
product
Smiles
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05264623

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Name
calcium acetate
Name
calcium formate
Name
calcium propionate

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca:20]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:20].[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[Ca+2:20].[CH:15]([O-:19])=[O:18].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca+2:20].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Seven
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Eight
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Nine
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step 17
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step 19
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step 21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step 22
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing an aqueous phase
CUSTOM
Type
CUSTOM
Details
The product obtained, preferably as the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
is then distilled
CUSTOM
Type
CUSTOM
Details
to produce a distillate
ADDITION
Type
ADDITION
Details
containing at least one acid
DISTILLATION
Type
DISTILLATION
Details
is then subjected to a further distillation
CUSTOM
Type
CUSTOM
Details
to remove water and volatile organic components

Outcomes

Product
Name
calcium acetate
Type
product
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
Name
calcium formate
Type
product
Smiles
C(=O)[O-].[Ca+2].C(=O)[O-]
Name
calcium propionate
Type
product
Smiles
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05264623

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Name
calcium acetate
Name
calcium formate
Name
calcium propionate

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca:20]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:20].[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[Ca+2:20].[CH:15]([O-:19])=[O:18].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca+2:20].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Seven
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Eight
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Nine
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step 17
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step 19
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step 21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step 22
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing an aqueous phase
CUSTOM
Type
CUSTOM
Details
The product obtained, preferably as the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
is then distilled
CUSTOM
Type
CUSTOM
Details
to produce a distillate
ADDITION
Type
ADDITION
Details
containing at least one acid
DISTILLATION
Type
DISTILLATION
Details
is then subjected to a further distillation
CUSTOM
Type
CUSTOM
Details
to remove water and volatile organic components

Outcomes

Product
Name
calcium acetate
Type
product
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
Name
calcium formate
Type
product
Smiles
C(=O)[O-].[Ca+2].C(=O)[O-]
Name
calcium propionate
Type
product
Smiles
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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